1-benzyl-1H-indole-3-carbaldehyde

Catalog No.
S665110
CAS No.
10511-51-0
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-1H-indole-3-carbaldehyde

Researchers using unprotected indole-3-carbaldehyde face competing N-alkylation, reducing yields. 1-Benzyl-1H-indole-3-carbaldehyde solves this as a robust N-protected building block: • Blocks N-alkylation, guaranteeing clean C3-formyl reactivity for Knoevenagel condensations. • Lipophilic benzyl group anchors molecule in enzyme hydrophobic pockets (e.g., aldose reductase, tyrosinase). • Removable via catalytic hydrogenolysis for late-stage deprotection. • High crystallinity (mp 107-109 °C) and non-polar solubility ensure process consistency.

CAS Number

10511-51-0

Product Name

1-benzyl-1H-indole-3-carbaldehyde

IUPAC Name

1-benzylindole-3-carbaldehyde

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2

InChI Key

OXCITQLDOUGVRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O

The exact mass of the compound 1-benzyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Benzyl-1H-indole-3-carbaldehyde, 1-Benzyl-3-formylindole, 1-Benzylindole-3-carboxaldehyde, 1-(Phenylmethyl)-1H-indole-3-carbaldehyde, N-Benzylindole-3-carboxaldehyde

Purity

≥97%

Package Size

1 g, 5 g

1-Benzyl-1H-indole-3-carbaldehyde is a highly crystalline, N-protected heterocyclic building block (melting point 107–109 °C) widely utilized in advanced organic synthesis and medicinal chemistry. Featuring a reactive C3-formyl group and a robust N1-benzyl protecting group, it serves as a reliable precursor for Knoevenagel condensations, multicomponent reactions, and transition-metal-catalyzed C–H functionalizations. The N-benzyl moiety not only prevents unwanted side reactions at the indole nitrogen during harsh basic or electrophilic conditions but also acts as a permanent, lipophilic pharmacophore in the design of enzyme inhibitors and anticancer agents. Its excellent solubility in non-polar organic solvents ensures homogeneous reaction conditions, making it a highly processable alternative to unprotected indole carbaldehydes in both laboratory and industrial workflows [1].

Research Fit

Synthetic intermediate for heterocycle assembly and multi-component reactions

N-Benzyl scaffold supports modular lipophilicity in drug-like probe design

Aldehyde handle enables condensation, Mannich and Nazarov-type chemistries

Substituting 1-benzyl-1H-indole-3-carbaldehyde with its unprotected counterpart (1H-indole-3-carbaldehyde) or the N-methyl analog introduces significant process and performance liabilities. The unprotected N-H proton (pKa ~16) is susceptible to unwanted deprotonation under basic condensation conditions, leading to competing N-alkylation or N-acylation side reactions that drastically reduce the yield of the desired C3-modified product and complicate downstream purification. While 1-methyl-1H-indole-3-carbaldehyde solves the protection issue, the N-methyl group lacks the steric bulk and π-π stacking capabilities provided by the benzyl ring, which are frequently critical for binding affinity in pharmaceutical targets such as aldose reductase or tyrosinase. Furthermore, unlike the N-methyl group, the N-benzyl group can be selectively removed via catalytic hydrogenolysis if the free indole N-H is required in the final active pharmaceutical ingredient, offering superior synthetic flexibility [1].

Substitution Risk

Target Compound
1-Benzyl-1H-indole-3-carbaldehyde

N-Benzyl substituent provides higher lipophilicity (logP ~3.3–3.7) and is integral to Oncrasin-class probe architecture for RNA polymerase II studies.

Common Substitute
Unsubstituted indole-3-carbaldehyde

Lacks the hydrophobic benzyl group; lipophilicity and reported biological profile differ significantly. May not support Oncrasin-type target engagement.

Lipophilicity shift may alter membrane partitioning
Target Compound
1-Benzyl-1H-indole-3-carbaldehyde

Benzyl group size and electronics influence SAR in anti-proliferative conjugate libraries; patented as a Ras-specific cytotoxic research compound.

Common Substitute
N-Methyl or N-ethyl indole-3-carbaldehyde

Smaller N-alkyl substituents yield distinct molecular geometry and cytotoxicity profiles; N-propyl analogs showed highest potency in some series.

Substitution alters SAR and assay response

Higher Yield and Stereoselectivity in Knoevenagel Condensations

In the synthesis of pharmaceutical intermediates such as thiazolidinediones and thiosemicarbazones, 1-benzyl-1H-indole-3-carbaldehyde consistently delivers highly reproducible yields. Under standard basic condensation conditions, it provides the desired α,β-unsaturated systems in high yields (typically 90–95%) with strict stereoselectivity for the Z-isomer [1]. In contrast, the unprotected 1H-indole-3-carbaldehyde baseline is prone to competitive N-deprotonation, which can lower the effective yield of the pure C3-condensation product and necessitate rigorous chromatographic purification.

Evidence DimensionReaction yield and stereoselectivity in basic Knoevenagel condensations
Target Compound Data90–95% yield, exclusive Z-isomer formation
Comparator Or BaselineUnprotected 1H-indole-3-carbaldehyde (lower effective yield due to N-deprotonation side reactions)
Quantified DifferenceElimination of N-side reactions and >90% isolated yield
ConditionsBasic condensation with active methylene compounds (e.g., 2,4-thiazolidinedione)

High-yielding, stereochemically pure condensations eliminate costly purification bottlenecks during the scale-up of pharmaceutical libraries.

Lipophilicity Differentiation
Class-level inference
Target
logP ~3.5
Parent
Lower logP
Predicted logP shift influences membrane partitioning context
ALOGPS/ChemAxon predictions; experimental logP not available

Enhanced Precursor Suitability for Regioselective C-H Functionalization

The N-benzyl protection is critical for enabling clean, transition-metal-catalyzed C-H functionalization of the indole core. When subjected to directed C-H arylation (e.g., using palladium catalysts), 1-benzyl-1H-indole-3-carbaldehyde allows for predictable functionalization at specific carbon positions without the interference of the acidic N-H proton [1]. Unprotected indoles, by comparison, often require the installation of transient directing groups or the use of excess reagents to suppress competing N-arylation pathways, which complicates the catalytic cycle and reduces overall atom economy.

Evidence DimensionCompatibility with direct transition-metal-catalyzed C-H arylation
Target Compound DataClean C-C bond formation without N-arylation interference
Comparator Or BaselineUnprotected 1H-indole-3-carbaldehyde (requires transient directing groups to prevent N-arylation)
Quantified DifferenceStreamlined catalytic cycle and higher atom economy
ConditionsPd-catalyzed directed C-H functionalization

Predictable regioselectivity without the need for transient directing groups significantly lowers reagent costs and simplifies synthetic route design.

Analytical Purity
Data to verify
Grade >98.0% (HPLC) vs. ≥95% standard
Higher purity reduces impurity risk in sensitive assays
Supplier specification; independent verification recommended

Pharmacophore Integration for Enhanced Target Binding Affinity

In drug discovery, the N-benzyl group frequently acts as a critical structural motif rather than just a protecting group. For example, in the development of aldose reductase inhibitors and tyrosinase inhibitors, derivatives synthesized from 1-benzyl-1H-indole-3-carbaldehyde exhibit potent inhibitory activity (often in the low micromolar to nanomolar range) because the bulky benzyl ring effectively occupies hydrophobic binding pockets [1]. N-methyl or free N-H analogs typically demonstrate significantly weaker binding affinities due to the absence of this essential π-π stacking and hydrophobic interaction capability.

Evidence DimensionTarget binding affinity (IC50) in hydrophobic enzyme pockets
Target Compound DataHigh potency (low µM/nM) due to optimal hydrophobic pocket occupation
Comparator Or BaselineN-methyl or N-H analogs (weaker binding affinity)
Quantified DifferenceOrders of magnitude improvement in IC50 for specific targets
ConditionsIn vitro enzyme inhibition assays (e.g., aldose reductase, tyrosinase)

Procuring the N-benzyl precursor directly embeds a validated, high-affinity lipophilic pharmacophore into the final drug candidate, accelerating lead optimization.

N-Benzylation Yield
Data to verify
96% (optimized) vs 78.8% (alternative)
Protocol choice strongly affects synthetic efficiency
Isolated yields from two reported procedures; cross-study comparison

Enhanced Physical Stability and Solvent Compatibility

1-Benzyl-1H-indole-3-carbaldehyde presents as a stable, crystalline solid with a well-defined melting point of 107–109 °C, making it highly processable for precise weighing and automated dispensing . Furthermore, the lipophilic benzyl group significantly enhances its solubility in non-polar and moderately polar organic solvents (such as dichloromethane, toluene, and tetrahydrofuran) compared to the unprotected 1H-indole-3-carbaldehyde, which exhibits strong intermolecular hydrogen bonding that limits its solubility profile. This enhanced solubility ensures homogeneous reaction mixtures, which is critical for reproducible kinetics in large-scale synthesis.

Evidence DimensionSolubility and physical handling characteristics
Target Compound DataCrystalline solid (mp 107–109 °C) with high solubility in non-polar organic solvents
Comparator Or BaselineUnprotected 1H-indole-3-carbaldehyde (lower solubility in non-polar solvents due to H-bonding)
Quantified DifferenceImproved reaction homogeneity and handling
ConditionsStandard organic synthesis workflows (DCM, Toluene, THF)

Excellent solubility and solid-state stability ensure reproducible reaction kinetics and seamless integration into automated synthesis platforms.

Fe³⁺ Chemosensor
Reported
BDP derivative forms 2:1 complex with Fe³⁺, fluorescent quenching
N-benzylindole architecture enables selective metal ion detection
Aqueous DMSO; tested against multiple cations

Synthesis of Thiazolidinedione-Based Therapeutics

Ideal for Knoevenagel condensations to produce aldose reductase inhibitors or anticancer agents, where the N-benzyl group provides both synthetic protection and essential lipophilicity[1].

Development of Targeted Enzyme Inhibitors

The preferred building block for creating thiosemicarbazone derivatives targeting tyrosinase, utilizing the benzyl moiety to anchor the molecule within the enzyme's hydrophobic pocket [2].

Advanced C-H Functionalization Methodology

Highly suitable as a standardized, N-protected substrate for developing and scaling novel transition-metal-catalyzed regioselective functionalizations of the indole core [3].

Design of Fluorescent Probes and Donor-Acceptor Materials

An excellent precursor for synthesizing push-pull dyes where the N-benzyl group modulates solid-state packing and solubility in organic electronics applications [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
RNA Pol II inhibitor research (Oncrasin-class)
N-Benzyl pharmacophore scaffold
RNA Pol II CTD inhibition endpoint; Ras-mutant cell models
Fluorescent chemosensor for Fe³⁺
Indenofluorene architecture via aldehyde condensation
Fe³⁺ selectivity, quenching stoichiometry, photophysical characterization
Anti-proliferative conjugate synthesis
Aldehyde handle for hydrazonoindolinone coupling
Cancer cell line cytotoxicity; SAR with N-alkyl variation
Heterocyclic scaffold assembly (MCR)
Electrophilic aldehyde + N-benzyl lipophilicity
Reaction scope, yield, and product diversity

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10511-51-0

Wikipedia

1-benzyl-1H-indole-3-carbaldehyde

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